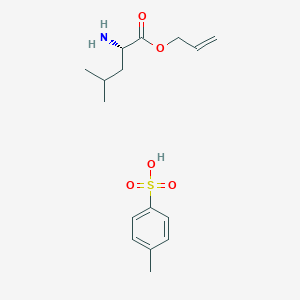

(S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate

CAS No.: 88224-03-7

Cat. No.: VC2238292

Molecular Formula: C16H25NO5S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88224-03-7 |

|---|---|

| Molecular Formula | C16H25NO5S |

| Molecular Weight | 343.4 g/mol |

| IUPAC Name | 4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-4-methylpentanoate |

| Standard InChI | InChI=1S/C9H17NO2.C7H8O3S/c1-4-5-12-9(11)8(10)6-7(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,7-8H,1,5-6,10H2,2-3H3;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 |

| Standard InChI Key | VIDHIGJZWRNZDG-QRPNPIFTSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H](C(=O)OCC=C)N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC=C)N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC=C)N |

Introduction

Chemical Identity and Fundamental Properties

(S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate is a tosylate salt of allyl-protected L-leucine. The compound features an allyl ester protecting group on the carboxylic acid function of leucine, while the amino group remains free for further functionalization. This strategic protection pattern makes it particularly valuable in peptide synthesis strategies where selective reactivity is required. The compound represents a salt formed between the basic amino group of the leucine derivative and p-toluenesulfonic acid (tosylic acid) .

The compound has a molecular formula of C16H25NO5S and a molecular weight of 343.4 g/mol, reflecting its relatively complex structure that combines both the protected amino acid and the sulfonic acid counterion. Its IUPAC name is 4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-4-methylpentanoate, which precisely describes the components and their arrangement within the molecule . This systematic nomenclature helps researchers unambiguously identify and reference the compound in scientific literature and databases.

The compound exists as a stable solid at room temperature and pressure, with physical properties that facilitate its handling and storage under appropriate laboratory conditions. Its physical state and stability contribute to its utility in various synthetic applications, particularly those requiring controlled reaction conditions and predictable reactivity patterns.

Structural Characteristics and Identification

Molecular Structure

The molecular structure of (S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate consists of two distinct components: the protected amino acid and the tosylate counterion. The protected amino acid features the characteristic leucine side chain (4-methylpentyl) with the S-configuration at the alpha carbon, ensuring the proper stereochemistry for biological relevance. The allyl ester group (prop-2-enyl) serves as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions without affecting other functional groups .

The tosylate counterion (4-methylbenzenesulfonate) stabilizes the amino group through salt formation, preventing unwanted side reactions during synthetic procedures. This structural arrangement provides a balance between reactivity and stability, making the compound particularly useful in controlled peptide synthesis reactions. The stereochemistry at the alpha carbon is crucial, as it determines the biological activity and compatibility of the resulting peptides synthesized using this building block.

Identification Parameters

Various analytical techniques can be employed for the identification and characterization of (S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate. The compound can be uniquely identified through its CAS number (88224-03-7), which serves as a universal reference point for chemical substances . Additionally, the compound is registered in the PubChem database under compound ID 16071692, providing researchers with access to comprehensive information about its properties and related literature .

Chemical and Physical Properties

Chemical Properties

The chemical properties of (S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate are primarily defined by its functional groups and their reactivity. The free amino group serves as a nucleophilic center that can participate in peptide bond formation through reaction with activated carboxylic acids. This reactivity is essential for its application in peptide synthesis, where sequential addition of amino acids is required to build the desired peptide chain.

The allyl ester moiety provides a selectively cleavable protecting group for the carboxylic acid function. Under appropriate conditions, typically involving palladium catalysts, the allyl group can be removed to regenerate the free carboxylic acid without affecting other functional groups in the molecule. This orthogonal protection strategy is highly valuable in peptide synthesis, allowing for selective deprotection at specific stages of the synthetic sequence .

The tosylate counterion stabilizes the amino group through salt formation, thereby preventing unwanted side reactions such as intramolecular cyclization or dimerization. The acidity of p-toluenesulfonic acid (pKa around 0-1) ensures complete protonation of the amino group, providing a stable salt that is resistant to degradation under normal storage conditions.

| Property | Value |

|---|---|

| CAS Number | 88224-03-7 |

| Molecular Formula | C16H25NO5S |

| Molecular Weight | 343.4 g/mol |

| Physical State | Solid |

| IUPAC Name | 4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-4-methylpentanoate |

| PubChem Compound ID | 16071692 |

| Standard InChIKey | VIDHIGJZWRNZDG-QRPNPIFTSA-N |

The solubility profile of the compound is particularly important for its application in synthetic chemistry. Generally, amino acid tosylate salts show good solubility in polar solvents such as water, alcohols, and dimethylformamide, facilitating their use in various reaction conditions required for peptide synthesis and other applications.

Synthetic Routes and Preparation

The synthesis of (S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate typically involves the esterification of L-leucine with allyl alcohol followed by salt formation with p-toluenesulfonic acid. This synthetic route preserves the stereochemistry at the alpha carbon while introducing the allyl protecting group on the carboxylic acid function .

The esterification step can be performed using various methods, including Fischer esterification under acidic conditions or through the use of coupling reagents that activate the carboxylic acid for reaction with allyl alcohol. The formation of the tosylate salt is typically achieved by treating the free amine of the allyl ester with p-toluenesulfonic acid in an appropriate solvent, followed by isolation of the crystalline salt product.

Alternative synthetic approaches may involve the use of allyl bromide or allyl chloride in the presence of a base to achieve the esterification. The specific synthetic route chosen often depends on the scale of production, available reagents, and desired purity of the final product. Regardless of the method, careful control of reaction conditions is essential to preserve the stereochemistry at the alpha carbon and avoid side reactions such as racemization or transesterification.

Applications in Research and Industry

Peptide Synthesis Applications

(S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate serves as a valuable building block in peptide synthesis, particularly in strategies that require orthogonal protection schemes. The compound provides a protected form of L-leucine with the carboxylic acid function masked as an allyl ester, while the amino group remains available for peptide bond formation .

In solid-phase peptide synthesis (SPPS), this compound can be incorporated into growing peptide chains through standard coupling protocols. The allyl ester protection can be maintained throughout the synthesis and selectively removed at a later stage using palladium catalysts, providing access to peptides with specific modification patterns. This orthogonal deprotection capability is particularly valuable in the synthesis of complex peptides with multiple functional groups that require selective manipulation.

The compound's application extends to the synthesis of cyclic peptides, where the allyl ester can serve as a masked anchoring point for cyclization reactions after the linear peptide sequence has been assembled. This strategic use of protecting groups facilitates the controlled synthesis of structurally complex peptides with defined three-dimensional arrangements.

Research Applications

Beyond peptide synthesis, (S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate finds application in various research areas. The compound serves as a model substrate for studying the chemistry of protected amino acids and developing new synthetic methodologies for peptide chemistry. Researchers use it to investigate reaction conditions, catalyst systems, and protection strategies that can advance the field of peptide science.

The compound's well-defined stereochemistry makes it useful in asymmetric synthesis research, where the chiral center of leucine can influence the stereochemical outcome of subsequent transformations. This property is particularly valuable in the development of stereoselective reactions and the investigation of chirality transfer mechanisms in complex organic syntheses.

In pharmaceutical research, the compound contributes to the development of peptide-based drug candidates and the investigation of structure-activity relationships in bioactive peptides. Its controlled reactivity and stability enable researchers to explore diverse chemical modifications that can enhance the pharmacological properties of peptide therapeutics.

Comparative Analysis with Related Compounds

(S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate belongs to a family of protected amino acid derivatives that are used in peptide synthesis and related applications. A comparative analysis with similar compounds provides insights into its relative advantages and applications in specific synthetic contexts .

One closely related compound is (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate (CAS: 20845-17-4), which is the alanine equivalent of our target compound. This compound features a methyl side chain instead of the 4-methylpentyl side chain of leucine, resulting in different steric and hydrophobic properties that influence its reactivity and application in peptide synthesis .

Another relevant comparison involves alternative protecting groups for the carboxylic acid function of leucine, such as methyl, ethyl, or tert-butyl esters. While these alternatives offer different stability profiles and deprotection conditions, the allyl ester provides unique advantages in terms of orthogonal deprotection using palladium catalysts, which can be performed under mild conditions compatible with sensitive peptide structures .

The comparison extends to alternative counterions for the amino group, such as hydrochloride or trifluoroacetate salts. The tosylate counterion in (S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate offers advantages in terms of crystallinity, stability, and solubility profile, which can be beneficial in specific synthetic applications requiring controlled reactivity of the amino group.

Future Research Directions

Research involving (S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate continues to evolve, with several promising directions for future investigation. One area of interest is the development of improved synthetic routes that offer higher yields, enhanced stereochemical purity, and reduced environmental impact. Green chemistry approaches, such as enzyme-catalyzed esterification or solvent-free protocols, represent potential advancements in the production of this and related compounds.

Another promising direction involves the exploration of novel applications beyond traditional peptide synthesis. The compound's unique combination of functional groups and stereochemistry makes it a potential building block for diverse chemical transformations, including the synthesis of peptidomimetics, modified amino acids, and specialty chemicals with applications in material science or catalysis.

Advancements in analytical techniques for characterizing and quantifying the compound in complex mixtures represent another area for future development. Improved methods for assessing the purity, stereochemical integrity, and stability of the compound would enhance its utility in research and industrial applications requiring high-quality starting materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume